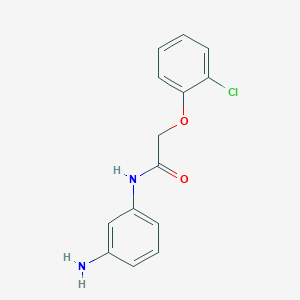
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is an organic compound that features both amine and ether functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and material science. The presence of the amine group allows for further functionalization, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 3-nitroaniline with 2-chlorophenoxyacetic acid. The process can be summarized in the following steps:
Nitration: 3-nitroaniline is first reduced to 3-aminophenyl.
Esterification: 2-chlorophenoxyacetic acid is esterified to form an ester intermediate.
Amidation: The ester intermediate reacts with 3-aminophenyl to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines.
Substitution Products: Compounds with substituted phenoxy groups.
科学研究应用
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of polymers or as a precursor in material science.
作用机制
The mechanism of action of N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amine and ether groups allows for interactions with various biological molecules, influencing pathways involved in cellular processes.
相似化合物的比较
N-(3-Aminophenyl)-2-(2-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(3-Aminophenyl)-2-(2-fluorophenoxy)acetamide: Similar structure but with a fluorine atom instead of chlorine.
N-(3-Aminophenyl)-2-(2-iodophenoxy)acetamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.
生物活性
N-(3-Aminophenyl)-2-(2-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H13ClN2O
- Molecular Weight : 276.72 g/mol
The presence of the chlorophenoxy group is critical for its biological activity, influencing its interaction with various molecular targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of these molecular targets, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
Significant attention has been directed toward the anticancer properties of this compound. It has shown promising results against several cancer cell lines, including:
- Melanoma
- Pancreatic Cancer
- Chronic Myeloid Leukemia (CML)
In a study, a related compound demonstrated high potency against both sensitive and resistant cancer cell lines, leading to cell death through apoptosis and autophagy induction .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the phenyl and chlorophenoxy groups can significantly impact its biological activity. The presence of electron-withdrawing groups, such as chlorine, enhances its potency against cancer cells .
| Compound Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased potency against cancer cells |
| Amino Group Position | Critical for enzyme binding |
Case Studies
- Antiparasitic Activity : A related study identified phenyl benzamides with potent antiparasitic activity against Trypanosoma brucei, indicating that structural analogs of this compound may also possess similar properties .
- In Vivo Efficacy : In animal models, compounds structurally related to this compound showed significant tumor growth reduction when administered at therapeutic doses, highlighting their potential for clinical development .
属性
IUPAC Name |
N-(3-aminophenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-14(18)17-11-5-3-4-10(16)8-11/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLSUBBGZWATKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













